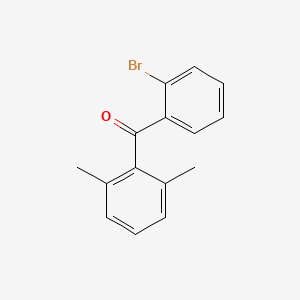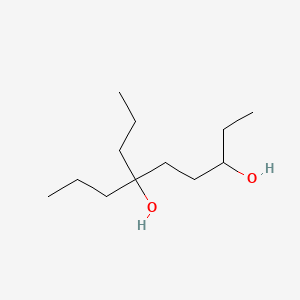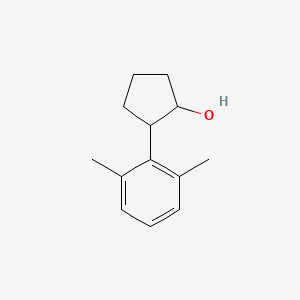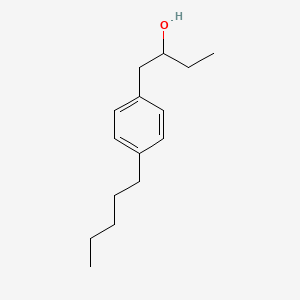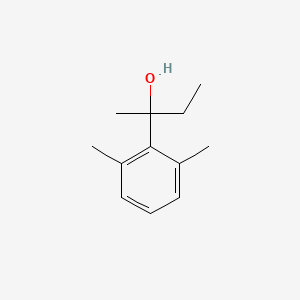
2-(2,6-Dimethylphenyl)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylphenyl)-2-butanol (DMPB) is an organic compound belonging to the class of compounds known as secondary alcohols. It is a colorless liquid with a low melting point and a mild odor. DMPB has a wide range of applications in the field of chemistry and has been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylphenyl)-2-butanol is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as indoles and quinolines. It is also used to study the effects of secondary alcohols on enzyme activity, as well as to study the reactivity of secondary alcohols with other organic molecules. 2-(2,6-Dimethylphenyl)-2-butanol has been used in the study of the mechanism of action of several drugs, such as the anti-cancer drug imatinib.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylphenyl)-2-butanol is not well understood. It is believed that the compound acts as a proton donor, donating a proton to an electron-rich substrate, such as an enzyme. This proton donation results in the formation of an intermediate, which can then be converted into a product by the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,6-Dimethylphenyl)-2-butanol are not well understood. Studies have shown that the compound has an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and thymidylate synthase. It has also been shown to have an inhibitory effect on the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(2,6-Dimethylphenyl)-2-butanol in lab experiments is its low cost and ease of synthesis. Additionally, it is a relatively non-toxic compound, making it safe to handle in a laboratory setting. One limitation of using 2-(2,6-Dimethylphenyl)-2-butanol in lab experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for 2-(2,6-Dimethylphenyl)-2-butanol research. One potential direction is the development of new synthetic methods for the synthesis of 2-(2,6-Dimethylphenyl)-2-butanol and related compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2-(2,6-Dimethylphenyl)-2-butanol, as well as its mechanism of action. Finally, further research could be conducted to explore the potential applications of 2-(2,6-Dimethylphenyl)-2-butanol in drug development.
Synthesemethoden
2-(2,6-Dimethylphenyl)-2-butanol can be synthesized through a variety of methods, depending on the desired outcome. The most common method is the reaction of 2,6-dimethylphenol (DMP) with butyl lithium, which yields a mixture of 2-(2,6-Dimethylphenyl)-2-butanol and other byproducts. Other methods include the reaction of DMP with sodium borohydride, the reaction of DMP with a Grignard reagent, and the reaction of DMP with an aldehyde.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-12(4,13)11-9(2)7-6-8-10(11)3/h6-8,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKCSFWLIKUDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=CC=C1C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylphenyl)-2-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






